
3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022521 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of MFCD33022521 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD33022521 typically involve the use of triazolo ring compounds. One common method includes the formation of a methanesulfonate crystal form, which is achieved through a series of reactions involving specific reagents and conditions. The process is designed to ensure high purity and yield, making it suitable for further applications .
Industrial Production Methods
Industrial production of MFCD33022521 focuses on scalability and efficiency. The methods employed are designed to be simple and easy to implement, allowing for large-scale production. The crystal form of the compound is particularly favored for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
MFCD33022521 undergoes various chemical reactions, including oxidation, reduction, and substitution
Types of Reactions
Oxidation: Involves the gain of oxygen atoms, leading to the formation of oxidized products.
Reduction: Involves the loss of oxygen atoms or the gain of hydrogen atoms, resulting in reduced products.
Substitution: Involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
The reactions involving MFCD33022521 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to achieve the desired products .
Applications De Recherche Scientifique
MFCD33022521 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD33022521 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms .
Biology
In biological research, MFCD33022521 is employed in studies involving cellular processes and molecular interactions. Its unique properties allow researchers to investigate its effects on different biological systems .
Medicine
In medicine, MFCD33022521 is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry
In the industrial sector, MFCD33022521 is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mécanisme D'action
The mechanism of action of MFCD33022521 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c10-8-3-6(12-13-8)9-11-7(4-14-9)5-1-2-5/h3-5H,1-2,10H2 |
Clé InChI |
YNQACMHVDKOZPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CSC(=N2)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


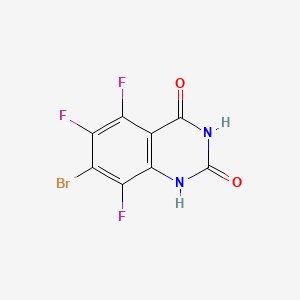
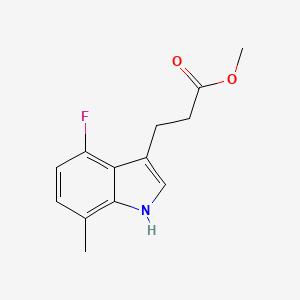
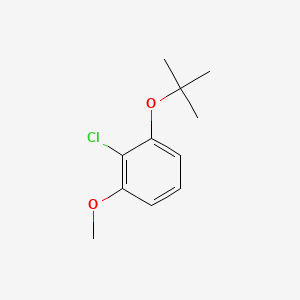
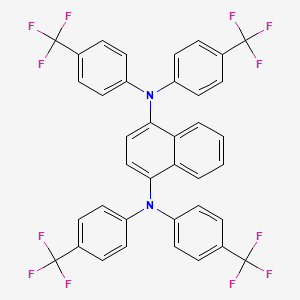
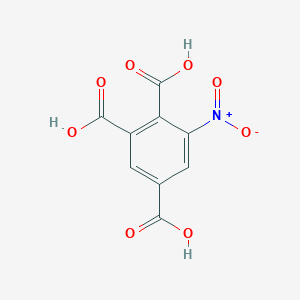

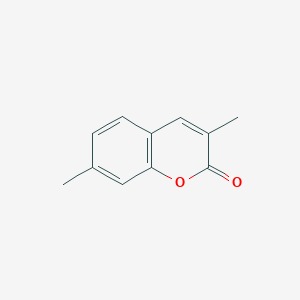
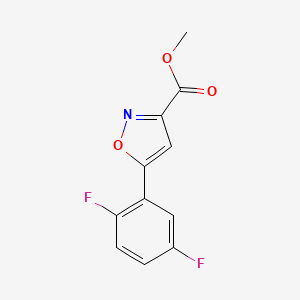
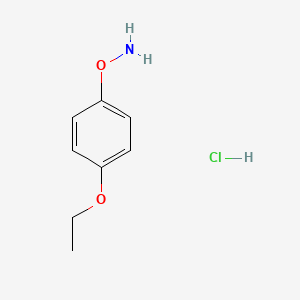
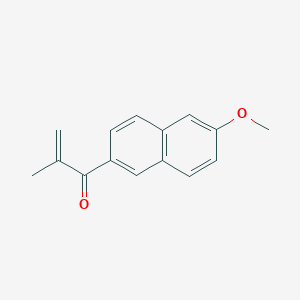
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
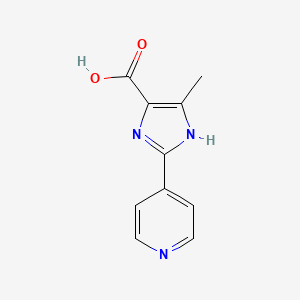

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
